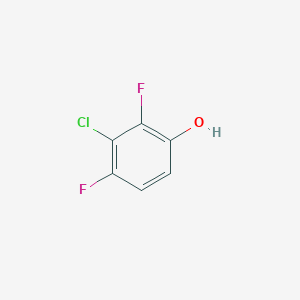

3-Chloro-2,4-difluorophenol

Description

Properties

IUPAC Name |

3-chloro-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJLUEQRXIJAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2,4-difluorophenol CAS number 2268-00-0

An In-depth Technical Guide to 3-Chloro-2,4-difluorophenol (CAS 2268-00-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, validated synthesis protocols, and critical applications, grounding all information in authoritative scientific sources.

Introduction: The Strategic Importance of Halogenated Phenols

In modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design.[1] These elements can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound (CAS: 2268-00-0) has emerged as a particularly valuable building block due to its unique trifunctionalized aromatic core. The presence and specific arrangement of chlorine and fluorine atoms create a distinct electronic profile and offer multiple reaction sites, making it a versatile precursor for a new generation of pharmaceuticals and agrochemicals.[2][3] This guide will elucidate the core characteristics of this compound, from its fundamental properties to its practical application in complex molecular synthesis.

Physicochemical and Structural Properties

This compound is a substituted phenolic compound with a well-defined set of physical and chemical characteristics. Its identity is established by its unique CAS number, molecular formula, and weight.

| Property | Value | Source(s) |

| CAS Number | 2268-00-0 | [4] |

| Molecular Formula | C₆H₃ClF₂O | |

| Molecular Weight | 164.54 g/mol | [5] |

| Physical Form | Solid | [6] |

| MDL Number | MFCD18415629 | [5] |

| SMILES Code | OC1=CC=C(F)C(Cl)=C1F |

Below is the two-dimensional structure of the molecule, illustrating the ortho-fluoro, meta-chloro, and para-fluoro substitution pattern relative to the hydroxyl group.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of highly substituted aromatic compounds like this compound requires precise control of regioselectivity. While specific, proprietary industrial methods may vary, a common and logical synthetic approach for related structures involves multi-step sequences starting from simpler, commercially available materials. One documented strategy for a key intermediate of antimicrobial drugs involves nitration, reduction, diazotization, and hydrolysis.[3]

Representative Synthetic Protocol: Diazotization Route

This protocol outlines a generalized, field-proven workflow for synthesizing a substituted chlorodifluorobenzene, a class of compounds to which this compound belongs. The key step is the conversion of an aniline (amino group) to the target phenol (hydroxyl group) via a diazonium salt. This method is favored for its reliability and controllable reaction conditions.[3][7]

Workflow:

Caption: Generalized diazotization synthesis workflow.

Step-by-Step Methodology:

-

Diazotization of the Aniline Precursor:

-

Rationale: The conversion of a primary aromatic amine to a diazonium salt is a foundational reaction in aromatic chemistry. The resulting diazonium group is an excellent leaving group, enabling its substitution.

-

Procedure: 3-Chloro-2,4-difluoroaniline is dissolved in a strong mineral acid (e.g., sulfuric or fluoboric acid) and cooled to between 0-5°C.[7] A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored for the absence of the starting aniline.

-

-

Hydrolysis of the Diazonium Salt:

-

Rationale: The diazonium salt is subsequently displaced by a hydroxyl group through hydrolysis. Heating the aqueous solution of the diazonium salt facilitates the substitution reaction, releasing nitrogen gas.

-

Procedure: The cold diazonium salt solution is slowly added to a heated aqueous solution. A controlled, steady evolution of nitrogen gas will be observed. The reaction is heated until gas evolution ceases, indicating the completion of the conversion to the phenol.

-

-

Work-up and Purification:

-

Rationale: The final product must be isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials.

-

Procedure: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

-

Applications in Scientific Research

The specific arrangement of the halogen atoms and the hydroxyl group makes this compound a valuable intermediate in several high-value chemical synthesis applications.

Pharmaceutical Development

The compound is a crucial building block for synthesizing more complex, biologically active molecules.[2]

-

Enzyme Inhibitors: It is used in the preparation of heteroaryl carboxamides that function as ubiquitin-specific protease inhibitors, a class of molecules with therapeutic potential in oncology and other diseases.[4]

-

Anticancer Activity: Research has demonstrated that halogenated phenolic compounds can exhibit antiproliferative activity.[2] Derivatives of this compound have shown promise against lung and breast cancer cell lines, suggesting that the core structure is a viable scaffold for developing novel anticancer agents.[2] The chlorine and fluorine atoms are critical as they enhance the molecule's reactivity and binding affinity to specific enzymatic targets involved in cancer progression.[2]

-

Enhanced Pharmacokinetics: The inclusion of fluorine atoms is a well-established strategy to improve a drug candidate's metabolic stability and membrane permeability.[8] This makes intermediates like this compound highly sought after for creating drugs with improved bioavailability and duration of action.

Caption: Application pathways for this compound.

Agricultural Applications

The structural motifs present in this compound are also found in various agrochemicals.

-

Herbicides and Fungicides: Its structural similarity to other potent chlorophenols suggests potential antimicrobial and herbicidal properties.[2] Research indicates it can effectively inhibit plant growth at higher concentrations.[2]

-

Antimicrobial Drugs: It serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs, an important class of antibiotics used in both human and veterinary medicine.[3]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, data from closely related chlorofluorophenols provide authoritative guidance on necessary precautions.[9][10]

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin irritation and serious eye irritation/damage.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid generating dust. Wash hands thoroughly after handling.[9]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

On Skin: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.[9]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Swallowed: Rinse mouth and seek immediate medical attention.[9][11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its carefully balanced structure, featuring a reactive hydroxyl group and strategically placed chlorine and fluorine atoms, provides a robust platform for constructing complex and high-value molecules. For researchers in drug discovery and agrochemical development, this compound offers a reliable starting point for creating next-generation products with enhanced efficacy, stability, and targeted activity. Its continued use as a key intermediate underscores the enduring importance of halogen chemistry in addressing critical challenges in human health and agriculture.

References

- Benchchem. (n.d.). This compound | CAS 2268-00-0.

- ChemicalBook. (2022-12-30). Phenol, 3-chloro-2,4-difluoro- | 2268-00-0.

- ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Chloro-2,6-difluorophenol AldrichCPR.

- Crysdot LLC. (n.d.). This compound - Benzene Compounds.

- Fisher Scientific. (n.d.). Phenol,3-chloro-2,4-difluoro- SDS, 2268-00-0 Safety Data Sheets.

- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-2-FLUOROPHENOL.

- Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.

- Matrix Scientific. (n.d.). 2268-00-0 Cas No. | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.

- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1.

- Benchchem. (n.d.). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [chemicalbook.com]

- 5. 2268-00-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

3-Chloro-2,4-difluorophenol molecular weight

An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenol: Properties, Analysis, and Applications

Introduction

This compound is a halogenated aromatic organic compound that serves as a critical building block in advanced synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of fluorine and chlorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated intermediates like this compound highly valuable.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core molecular properties, including a detailed look at its molecular weight, robust analytical methods for identity and purity confirmation, its applications as a synthetic precursor, and essential safety and handling protocols. The content is structured to deliver not just data, but expert insights into the practical application and scientific causality behind its use.

Physicochemical and Molecular Properties

The foundation of any chemical synthesis or analysis is a precise understanding of the compound's fundamental properties. The molecular weight, derived from the molecular formula, is a cornerstone of this data, dictating stoichiometric calculations and enabling identity confirmation through techniques like mass spectrometry.

Core Identification

The essential identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 164.54 g/mol | [3][4] |

| Molecular Formula | C₆H₃ClF₂O | [3][4] |

| CAS Number | 2268-00-0 | [5] |

| Physical Form | Solid | [3] |

Structural Information

The arrangement of atoms in this compound dictates its reactivity and interactions.

| Identifier | Value |

| SMILES | Oc1cc(F)c(Cl)c(F)c1 |

| InChI | 1S/C6H3ClF2O/c7-4-5(9)2-1-3(8)6(4)10/h1-2,10H |

Analytical Workflows for Identity & Purity Confirmation

Verifying the identity and purity of starting materials is a non-negotiable aspect of scientific research, ensuring the reliability and reproducibility of experimental outcomes. For this compound, a multi-technique approach is recommended. The primary method involves High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, coupled with Mass Spectrometry (MS) for definitive molecular weight confirmation and UV detection for quantification.

Figure 1: General analytical workflow for identity and purity verification.

Experimental Protocol: Purity and Identity Verification by HPLC-MS

This protocol provides a robust method for analyzing this compound, adapted from standard methodologies for related halogenated phenols.[6]

1. Objective: To determine the purity by UV detection and confirm the molecular weight by MS.

2. Materials & Reagents:

-

This compound sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Volumetric flasks, pipettes, vials

-

0.45 µm syringe filters

3. Standard & Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with acetonitrile.

-

Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution into a 10 mL volumetric flask with a 50:50 acetonitrile/water mixture.

-

Sample Solution (50 µg/mL): Prepare in the same manner as the working standard using the sample material.

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| MS Detector | Electrospray Ionization (ESI), Negative Mode |

| MS Scan Range | m/z 50-500 |

5. Data Analysis & Interpretation:

-

Purity: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

-

Identity Confirmation: Examine the mass spectrum corresponding to the main HPLC peak. The presence of a significant ion at m/z 163.5 (for the [M-H]⁻ adduct) confirms the molecular weight of 164.5 g/mol . The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2) should also be observed.

Applications in Medicinal Chemistry & Drug Discovery

This compound is not an end-product therapeutic but rather a key intermediate. Its value lies in its trifunctional nature: a hydroxyl group for ether or ester formation, and a chlorinated/fluorinated aromatic ring that serves as a stable scaffold.

One documented application is its use in the synthesis of heteroaryl carboxamides, which have been investigated as inhibitors of ubiquitin-specific proteases (USPs), a class of enzymes implicated in various diseases.[5] The fluorinated phenyl moiety is often designed to fit into specific hydrophobic pockets of a target protein, enhancing binding affinity and selectivity.

Figure 2: Role as a building block in a drug discovery cascade.

Synthesis & Reactivity Overview

The synthesis of substituted phenols often involves multi-step pathways starting from more common materials. While specific proprietary synthesis routes for this compound are not always public, a logical retrosynthetic analysis can be constructed based on established organohalogen chemistry. A plausible route could involve the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction or similar transformation.

The diagram below illustrates a conceptual retrosynthetic pathway, which is a process of working backward from the target molecule to simpler, commercially available starting materials.

Figure 3: Conceptual retrosynthetic analysis for this compound.

Safety & Handling Guidelines

As a halogenated phenol, this compound and its isomers are classified as hazardous materials and must be handled with appropriate precautions in a laboratory setting. The following information is synthesized from safety data sheets for closely related compounds and should be used as a guideline.[3][7][8][9] Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS06 | Danger | H301/H302: Toxic or Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Handling & Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Ensure no skin is exposed.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is required.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

References

-

This compound. Crysdot LLC. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

3-Chloro-2-fluorophenol | C6H4ClFO. PubChem, National Center for Biotechnology Information. [Link]

-

ANALYTICAL METHOD SUMMARIES (2021). US EPA. [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

ANALYTICAL METHOD SUMMARIES (2022). Eurofins. [Link]

-

Synthesis method of 3, 5-difluorophenol. Patsnap. [Link]

-

Process for preparing chloro-difluorobenzene. European Patent Office. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

-

2,4-Difluorophenol | C6H4F2O. PubChem, National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [Link]

- Synthesis process of 3, 5-difluorophenol.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central, National Institutes of Health. [Link]

-

2,4-Dichlorophenol. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. synquestlabs.com [synquestlabs.com]

Introduction: Understanding a Key Synthetic Building Block

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorophenol

Prepared by: Gemini, Senior Application Scientist

This compound is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctionalized benzene ring—featuring hydroxyl, chloro, and fluoro groups—provides a versatile scaffold for constructing more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of advanced heteroaryl carboxamides, which have been investigated as inhibitors for ubiquitin-specific proteases, a class of enzymes implicated in a variety of human diseases.[1][2] An authoritative understanding of its physical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows.

This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, grounded in established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for confident and reproducible experimentation.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its fundamental identity. This compound is unambiguously defined by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| CAS Number | 2268-00-0 | [1] |

| Molecular Formula | C₆H₃ClF₂O | |

| Molecular Weight | 164.54 g/mol | [3] |

| Canonical SMILES | C1=C(C(=C(C=C1F)O)F)Cl | |

| InChI Key | CCLYWHXHYLQWQK-UHFFFAOYSA-N | [3] |

The arrangement of the chloro, fluoro, and hydroxyl substituents on the phenol ring dictates the molecule's reactivity, polarity, and intermolecular interactions, which in turn govern its bulk physical properties.

Core Physical Properties

The bulk physical properties of a compound provide the first layer of empirical data for identification and are critical for designing experimental setups, including reaction conditions and purification strategies.

| Property | Value / Expected Behavior | Causality and Experimental Insight |

| Appearance | Expected to be a colorless to off-white solid. | Many substituted phenols are crystalline solids at room temperature.[3][4] The planarity of the benzene ring and polar substituents facilitate efficient packing into a crystal lattice. |

| Melting Point | Data not widely published; requires experimental determination. Likely in the range of 30-70 °C. | The melting point will be influenced by the efficiency of crystal packing and the strength of intermolecular forces (hydrogen bonding from -OH, dipole-dipole from C-F and C-Cl). Analogous compounds like 2,3-difluorophenol and 3,4-difluorophenol melt at 39-42 °C and 34-38 °C, respectively.[5] |

| Boiling Point | Data not widely published; requires experimental determination under vacuum to prevent decomposition. | The boiling point is governed by molecular weight and intermolecular forces. Hydrogen bonding will significantly elevate the boiling point compared to non-hydroxylated analogues. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate). | The hydroxyl group can act as a hydrogen bond donor and acceptor, conferring slight aqueous solubility. However, the halogenated aromatic ring is large and lipophilic, dominating the overall character and ensuring good solubility in less polar organic solvents. |

| Acidity (pKa) | Data not widely published; expected to be lower than phenol (pKa ≈ 10). | The electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom stabilize the conjugate base (phenoxide). This increased stability of the anion facilitates the dissociation of the phenolic proton, making this compound a stronger acid than unsubstituted phenol. |

Spectroscopic Signature for Structural Verification

Spectroscopy is the cornerstone of modern chemical analysis, providing an unambiguous fingerprint of a molecule's structure. Understanding the expected spectroscopic data is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton spectrum will be characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a broader, exchangeable signal for the hydroxyl proton. The two aromatic protons will exhibit complex splitting patterns due to coupling with each other (³JHH, ortho-coupling) and with the adjacent fluorine nuclei (³JHF and ⁴JHF). The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and O atoms will be significantly deshielded (shifted downfield). The C-F and C-Cl bonds will also exhibit characteristic C-F coupling constants (¹JCF, ²JCF), which are invaluable for definitive signal assignment.

-

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is highly informative. Two distinct signals are expected, corresponding to the two inequivalent fluorine atoms. Their chemical shifts and coupling to nearby protons provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Medium to weak bands typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch: A strong band for the phenolic C-O bond should appear in the 1200-1260 cm⁻¹ range.

-

C-F and C-Cl Stretches: Strong, sharp absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, confirm the presence of halogens.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 164.

-

Isotopic Pattern: A key diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display two peaks for the molecular ion (and any chlorine-containing fragments) with an intensity ratio of approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom in the molecule.

Experimental Protocol: Melting Point Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using validated protocols. The following describes the standard methodology for determining the melting point of a solid organic compound like this compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (typically < 1 °C) is indicative of high purity.

Methodology:

-

Sample Preparation:

-

Causality: A finely powdered, dry sample ensures uniform heat transfer. Large crystals can trap air or solvent, leading to inaccurate readings.

-

Place a small amount (1-2 mg) of the finely crushed this compound onto a clean, dry watch glass.

-

Carefully tap the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.

-

-

Instrument Setup:

-

Causality: A calibrated thermometer or sensor is essential for accuracy.

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample block.

-

-

Measurement:

-

Causality: A rapid heating rate can be used for an initial estimate, but a slow rate near the melting point is critical for precision. The system needs time to reach thermal equilibrium.

-

Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

-

The melting range is reported as T₁ - T₂.

-

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling this compound. The following information is synthesized from safety data for structurally similar compounds.[6][7] A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

-

Hazard Classifications: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye damage.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be required.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

Crysdot LLC. This compound. Available at: [Link]

-

ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

-

PubChem. 3-Chloro-2-fluorophenol. Available at: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Available at: [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Patsnap. Synthesis method of 3, 5-difluorophenol - Eureka. Available at: [Link]

-

PubChem. 2,4-Dichlorophenol. Available at: [Link]

-

European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. Available at: [Link]

-

ResearchGate. NMR spectral data for compounds 1 -4 and reference compounds. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]

-

Chemsrc. 3-chloro-2,4,5,6-tetrafluorophenol | CAS#:14754-08-6. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Available at: [Link]

- Google Patents. Synthesis process of 3, 5-difluorophenol.

-

Stratech Scientific. 3-Chloro-2, 6-difluorophenol, min 98%, 1 gram. Available at: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. Available at: [Link]

-

PubChem. 2,4-Difluorophenol. Available at: [Link]

Sources

- 1. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [chemicalbook.com]

- 2. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [amp.chemicalbook.com]

- 3. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 3-Chloro-2-fluorophenol | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluorophenol in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a deep dive into the solubility characteristics of 3-chloro-2,4-difluorophenol. As a halogenated phenol, this compound presents a unique interplay of polarity, hydrogen bonding capability, and lipophilicity that dictates its behavior in various organic media. Understanding and predicting its solubility is not merely an academic exercise; it is a critical parameter for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations in the pharmaceutical industry. This document moves beyond a simple compilation of data to provide a framework for rational solvent selection, grounded in physicochemical principles and established experimental methodologies.

Physicochemical Profile of this compound: A Molecular Portrait

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. While experimental data for this compound is not extensively available in the public domain, we can infer its characteristics and provide estimated values based on its structure and data from analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Difluorophenol[1] | 3,4-Difluorophenol[2][3] | 2,4-Dichlorophenol[4] |

| CAS Number | 2268-00-0[5] | 367-27-1 | 2713-33-9 | 120-83-2 |

| Molecular Formula | C₆H₃ClF₂O | C₆H₄F₂O | C₆H₄F₂O | C₆H₄Cl₂O |

| Molecular Weight ( g/mol ) | 164.54 | 130.09 | 130.09 | 163.00 |

| Physical Form | Solid (Predicted) | Solid | Solid | Colorless crystalline solid |

| Melting Point (°C) | Not available | 22.4 | 34-38 | 45 |

| Boiling Point (°C) | Not available | 52-53 (at 19 mmHg) | 85 (at 20 mmHg) | 210 (at 760 mmHg) |

| Density (g/mL) | Not available | 1.362 (at 25 °C) | Not available | 1.383 (at 60°C) |

Note: The physical state of this compound is predicted to be solid at room temperature based on the properties of structurally similar halogenated phenols.

The presence of two electron-withdrawing fluorine atoms and one chlorine atom on the aromatic ring significantly influences the molecule's electronic properties and intermolecular interactions. The hydroxyl group introduces the capacity for hydrogen bonding, a critical factor in its solubility in protic solvents.

Theoretical Framework for Solubility Prediction

Predicting solubility is a complex task governed by the thermodynamics of solute-solvent interactions. The fundamental principle is that a substance dissolves when the Gibbs free energy of the system decreases upon mixing. This can be qualitatively understood by the adage "like dissolves like," where substances with similar intermolecular forces tend to be miscible.

2.1. Qualitative Solubility Rationale

Based on the structure of this compound, we can make informed predictions about its solubility in different classes of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for strong dipole-dipole interactions with the polar C-F, C-Cl, and O-H bonds of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can engage in π-π stacking with aromatic solvents, the overall polarity of this compound will limit its solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly polar solute and nonpolar aliphatic solvents results in weak solute-solvent interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the phenol. The overall polarity is intermediate, allowing for some degree of dissolution. |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate's polarity and its ability to act as a hydrogen bond acceptor make it a good candidate for dissolving this compound. |

2.2. Thermodynamic Modeling: The UNIFAC Approach

For a more quantitative prediction, thermodynamic models like the Universal Functional Activity Coefficient (UNIFAC) model can be employed. UNIFAC is a group-contribution method that estimates activity coefficients, which are essential for calculating solid-liquid phase equilibria (solubility).[6][7] The model is based on the concept that a molecule can be divided into functional groups, and the activity coefficient is calculated from the interactions between these groups.

The solubility of a solid in a liquid can be described by the following equation:

ln(xᵢ) = [ΔHfus / R] * [(1/Tm) - (1/T)] - ln(γᵢ)

where:

-

xᵢ is the mole fraction solubility of the solute

-

ΔHfus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

Tm is the melting point of the solute

-

T is the temperature of the solution

-

γᵢ is the activity coefficient of the solute in the solvent

To use this equation for this compound, the melting point and enthalpy of fusion would first need to be determined experimentally or accurately estimated. The UNIFAC model would then be used to calculate the activity coefficient (γᵢ) based on the interactions of its constituent groups (e.g., ACOH for the aromatic alcohol, AC-Cl for the aromatic chlorine, and AC-F for the aromatic fluorine) with the groups of the chosen solvent. While a detailed UNIFAC calculation is beyond the scope of this guide, it represents a powerful tool for in-silico solvent screening.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols are established methods for quantifying the solubility of solid compounds in organic solvents.

3.1. Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the sample at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for subsequent analysis) to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the shake-flask solubility determination method.

3.2. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a highly suitable method for accurately quantifying the concentration of phenolic compounds due to their strong chromophores.[5][12][13][14]

Suggested HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely in the range of 270-280 nm).

-

Injection Volume: 10-20 µL

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

Safety and Handling Considerations

As a halogenated phenol, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, information from similar compounds suggests that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[15][16][17]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical predictions with practical experimental guidance. While a lack of public experimental data necessitates a predictive approach, the principles and methodologies outlined here empower researchers to make informed decisions regarding solvent selection and to accurately determine solubility in their own laboratories. As this compound and similar halogenated phenols continue to be important building blocks in pharmaceutical synthesis, a thorough understanding of their solubility will remain a critical factor in the efficient development of new chemical entities. The generation of precise experimental solubility data for this compound in a variety of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. Available at: [Link]

-

Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis Online. Available at: [Link]

-

Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. Available at: [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. Available at: [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - NIH. Available at: [Link]

-

Calculation of drug-like molecules solubility using predictive activity coefficient models. FLUID PHASE EQUILIBRIA. Available at: [Link]

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Request PDF - ResearchGate. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available at: [Link]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

-

3-chloro-2,4,5,6-tetrafluorophenol | CAS#:14754-08-6 | Chemsrc. Available at: [Link]

-

2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem. Available at: [Link]

-

Why do haloalkanes dissolve in organic solvents? - Quora. Available at: [Link]

-

Solubility in organic solvents and water. : r/chemhelp - Reddit. Available at: [Link]

-

3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem. Available at: [Link]

-

halogenated organic solvents: Topics by Science.gov. Available at: [Link]

-

4.4 Solubility - Chemistry LibreTexts. Available at: [Link]

-

Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Cheméo. Available at: [Link]

-

Organic Solvent Solubility Data Book - CORE. Available at: [Link]

-

3-Chloro-2, 6-difluorophenol, min 98%, 1 gram. Available at: [Link]

Sources

- 1. 2,4-Difluorphenol 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,4-ジフルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4-Difluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Spectroscopy of 3-Chloro-2,4-difluorophenol

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Chloro-2,4-difluorophenol. In the absence of publicly available experimental spectra, this document leverages high-quality computational prediction methodologies to present a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into spectral interpretation, experimental design, and the influence of halogen substituents on NMR parameters in polysubstituted aromatic systems. Every protocol and interpretation is presented within a self-validating framework, grounded in authoritative spectroscopic principles.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a hydroxyl group and three different halogen atoms, gives rise to a complex and informative NMR profile. A thorough understanding of its spectroscopic data is paramount for structural verification, purity assessment, and reaction monitoring.

The structure and IUPAC numbering scheme for this compound are presented below. This numbering will be used consistently for all spectral assignments.

Figure 1: Molecular Structure and IUPAC Numbering of this compound.

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocols are designed to ensure reproducibility and integrity.

Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. For phenols, deuterated dimethyl sulfoxide (DMSO-d₆) is also an excellent choice, as it slows the proton exchange of the hydroxyl group, often allowing for the observation of its coupling to neighboring protons.

Protocol:

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

-

Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved. A brief sonication may be employed if necessary.

-

Standard: For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically sufficient for ¹H and ¹³C referencing. For ¹⁹F NMR, an external or internal reference like trifluorotoluene may be used.

NMR Data Acquisition Workflow

A logical workflow ensures that the necessary data is collected efficiently. The causality behind this sequence is to use simpler, faster experiments to inform the setup of more complex, time-consuming ones.

Figure 2: Recommended workflow for comprehensive NMR analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region corresponding to H-5 and H-6, and a labile hydroxyl proton signal. The predicted chemical shifts are governed by the electronic effects of the substituents. The hydroxyl and fluorine groups are ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director.

Predicted Data (Simulated in CDCl₃) [1][2]

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz |

| OH | 4.5 - 7.0 (variable) | broad singlet | N/A |

| H-5 | 7.18 | dd | ³J(H5-H6) ≈ 8.8, ⁴J(H5-F4) ≈ 7.5 |

| H-6 | 7.05 | t (pseudo) | ³J(H6-H5) ≈ 8.8, ³J(H6-F4) ≈ 8.8 |

Note: Predicted data generated using NMRDB.org.[1][2] The OH proton shift is an estimate and highly dependent on concentration and solvent.

Interpretation and Causality

-

H-5 Signal (δ ≈ 7.18 ppm): This proton is ortho to a carbon bearing a proton (C-6) and meta to a carbon bearing a fluorine (C-4). Therefore, its signal is split into a doublet of doublets (dd). The larger coupling constant (~8.8 Hz) corresponds to the ortho coupling (³J) with H-6. The smaller coupling (~7.5 Hz) is due to the through-space or through-bond coupling to the fluorine at C-4 (⁴J).

-

H-6 Signal (δ ≈ 7.05 ppm): This proton is ortho to H-5 and ortho to the fluorine at C-2. However, the most significant couplings are typically to H-5 (³J) and the fluorine at C-4 (³J). The prediction suggests that the ³J(H6-H5) and ³J(H6-F4) are coincidentally similar (~8.8 Hz), resulting in a pseudo-triplet. In an experimental spectrum, this might resolve into a doublet of doublets if the coupling constants are not identical.

-

OH Signal: The hydroxyl proton is labile and its chemical shift is highly variable. It typically appears as a broad singlet due to chemical exchange. A D₂O shake experiment can confirm this peak's identity, as the proton will exchange with deuterium, causing the signal to disappear.[3]

¹³C NMR Spectroscopic Data

In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule will produce a single resonance. However, the presence of fluorine atoms introduces C-F coupling, which splits the signals of the carbons they are attached to and, to a lesser extent, those two or three bonds away. These C-F couplings are a powerful diagnostic tool.

Predicted Data (Simulated in CDCl₃) [4]

| Carbon | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) | Expected ¹J(C-F) (Hz) |

| C-1 | 141.8 | dd | Small ²J(C1-F2) and ³J(C1-F4) |

| C-2 | 152.5 | d | Large (~240-260) |

| C-3 | 115.9 | dd | Small ²J(C3-F2) and ²J(C3-F4) |

| C-4 | 155.8 | d | Large (~245-265) |

| C-5 | 118.7 | d | Small ²J(C5-F4) |

| C-6 | 111.4 | d | Small ³J(C6-F2) |

Note: Predicted chemical shifts generated using NMRDB.org.[4] Coupling constants are typical literature values for fluorinated aromatics.[5]

Interpretation and Causality

-

Carbons Bonded to Fluorine (C-2, C-4): These carbons appear significantly downfield and exhibit very large one-bond C-F coupling constants (¹J(C-F) ≈ 250 Hz).[5] This large splitting is a definitive indicator of a direct C-F bond. The signals will appear as doublets.

-

Carbons Adjacent to Fluorine (C-1, C-3, C-5): These carbons will show smaller two-bond C-F couplings (²J(C-F) ≈ 20-50 Hz), appearing as doublets or, in the case of C-1 and C-3 which are adjacent to two fluorines, as a doublet of doublets.

-

Carbons Further Removed (C-6): Long-range C-F couplings (³J or ⁴J) are also possible, though they are typically smaller (0-15 Hz) and may not always be resolved.

-

Ipso-Carbon (C-1): The carbon attached to the hydroxyl group is significantly deshielded and appears around 141.8 ppm.

-

Carbon Bonded to Chlorine (C-3): The chlorine substituent has a moderate deshielding effect, but its main influence is often observed in comparison to the parent phenol.

¹⁹F NMR Spectroscopic Data

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[6] Each of the two fluorine atoms in this compound is in a unique chemical environment and will produce a distinct signal.

Predicted Data (Based on Substituent Effects)

| Fluorine | Predicted δ (ppm) vs CFCl₃ | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| F-2 | -125 to -135 | d | ⁴J(F2-F4) ≈ 15-20 |

| F-4 | -115 to -125 | d | ⁴J(F4-F2) ≈ 15-20, ³J(F4-H5) ≈ 7-9 |

Note: Chemical shift ranges are estimated based on data for related fluorophenols. The most significant coupling is expected to be the through-space F-F coupling.

Interpretation and Causality

-

Chemical Shifts: The precise chemical shifts are sensitive to the electronic environment. The fluorine at C-2 is ortho to the hydroxyl group and meta to the chlorine, while the fluorine at C-4 is para to the hydroxyl group and ortho to the chlorine. These different electronic environments lead to distinct chemical shifts, allowing for unambiguous assignment.

-

F-F Coupling: A notable feature in poly-fluorinated aromatic systems is the presence of through-space or through-bond fluorine-fluorine coupling. For F-2 and F-4, a four-bond coupling (⁴J) is expected, which is typically in the range of 15-20 Hz. This would split both fluorine signals into doublets.

-

H-F Coupling: In a proton-coupled ¹⁹F spectrum, the F-4 signal would be further split by coupling to H-5 (a three-bond coupling, ³J) and potentially H-6 (a three-bond coupling, ³J). The F-2 signal might show a smaller, long-range coupling to H-6.

Conclusion

The NMR spectroscopic analysis of this compound is a prime example of how multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) provides a wealth of complementary structural information. The predicted spectra, based on robust computational models, offer a detailed roadmap for any researcher working with this compound. The chemical shifts are dictated by the interplay of the electronic properties of the hydroxyl, chloro, and fluoro substituents. Furthermore, the characteristic H-F, C-F, and F-F coupling constants provide definitive confirmation of the substitution pattern. The experimental and analytical workflows detailed in this guide provide a reliable framework for obtaining and interpreting high-fidelity NMR data for this and related halogenated phenols.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002 , 74(1), 80-90. [Link]

-

Vervoort, J.; de Jong, E.; van der Bont, J. A.; van den Berg, M.; Rietjens, I. M.; Ivanoiu, B. 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and Environmental Microbiology2001 , 67(8), 3782-3789. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. 2017 . [Link]

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of phenol. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

Steinbeck, C.; Krause, S.; Kuhn, S. NMRShiftDB: Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences2003 , 43(6), 1733-1739. [Link]

-

Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011 , 209(2), 123-130. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. 2014 . [Link]

Sources

Foreword: The Vibrational Fingerprint of a Complex Molecule

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Chloro-2,4-difluorophenol

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients is paramount. Molecules such as this compound, a key building block in the synthesis of advanced materials and therapeutic agents like ubiquitin-specific protease inhibitors[1], present a unique analytical challenge due to their multifunctional and highly substituted nature. Infrared (IR) spectroscopy offers a rapid, non-destructive, and powerful technique to obtain a distinct "vibrational fingerprint," providing critical insights into the molecular architecture.[2][3]

This guide eschews a generic template, instead adopting a first-principles approach to dissect the IR spectrum of this compound. We will move from theoretical prediction, grounded in the fundamental principles of molecular vibrations, to a robust, field-proven experimental protocol. The causality behind each spectral feature and experimental step will be explained, reflecting the rigor required in modern drug development and materials science.

Deconstructing the Molecule: A Theoretical IR Spectral Analysis

The infrared spectrum of this compound (C₆H₃ClF₂O) is a composite of the vibrational modes of its constituent functional groups. The interplay between the hydroxyl group, the aromatic ring, and the halogen substituents creates a unique and information-rich spectrum. The fundamental requirement for a vibration to be IR active is a net change in the molecule's dipole moment during the vibration.[3]

The Hydroxyl (O-H) Group Region (3600-3200 cm⁻¹)

The most conspicuous feature in the IR spectrum of a phenol is the O-H stretching vibration.[4] For this compound, which is a solid at room temperature, intermolecular hydrogen bonding will be significant.[5]

-

O-H Stretch (Hydrogen-Bonded): Expect a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[6][7][8] The broadness arises from the population of molecules existing in a variety of hydrogen-bonded states, each with a slightly different vibrational energy.[2]

-

Causality: The electron-withdrawing nature of the fluorine and chlorine atoms on the ring increases the acidity of the phenolic proton, potentially leading to stronger hydrogen bonds and a shift of this broad band to the lower end of the typical range.

The Aromatic and Unsaturated Region (3100-1400 cm⁻¹)

This region reveals the core aromatic structure of the molecule.

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring will produce one or more sharp, weak-to-medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11][12] This absorption at a higher frequency than aliphatic C-H stretches (<3000 cm⁻¹) is a clear indicator of unsaturation.[13]

-

Aromatic C=C Ring Stretch: The complex vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of absorptions. Look for two or more distinct bands of medium-to-strong intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][9][10] The substitution pattern and the electronic effects of the halogens can influence the exact position and intensity of these bands.

-

Overtone & Combination Bands: A series of weak, often complex, bands may be observed between 2000-1665 cm⁻¹ . The pattern of these overtones is highly characteristic of the benzene ring's substitution pattern.[9][10][14]

The Fingerprint Region (<1400 cm⁻¹): Uniqueness and Complexity

This region contains a wealth of structural information arising from complex bending and stretching vibrations involving the entire molecule.[2][15] For this compound, this area is particularly diagnostic due to the presence of C-O, C-F, and C-Cl bonds.

-

C-O Stretch (Phenolic): A strong absorption associated with the C-O stretching vibration is expected. For phenols, this band is typically located at a higher frequency than for aliphatic alcohols and is found in the 1320-1140 cm⁻¹ range, often centered around 1220 cm⁻¹.[2][16] This is a key confirmatory peak.

-

C-F Stretches: The carbon-fluorine bonds will produce very strong absorptions . Aromatic C-F stretches typically fall within the 1300-1100 cm⁻¹ range. Given the two C-F bonds in different positions, multiple strong bands in this area are plausible.

-

C-Cl Stretch: The carbon-chlorine stretch is expected to appear as a medium-to-strong band at a lower frequency due to the higher mass of chlorine compared to fluorine.[17] This absorption typically occurs in the 850-550 cm⁻¹ range for aromatic chlorides.[7][15]

-

C-H Out-of-Plane (oop) Bending: The out-of-plane bending of the remaining two adjacent C-H bonds on the ring gives rise to strong absorptions in the 900-675 cm⁻¹ region.[9][12] The precise position of these "oop" bands is highly diagnostic of the ring's substitution pattern.[10][18][19] For the 1,2,3,4-tetrasubstituted pattern, a strong band is expected in this region, confirming the arrangement of substituents.

Data Presentation: Predicted IR Absorption Summary

The following table summarizes the expected characteristic vibrational frequencies for this compound, providing a clear reference for spectral interpretation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | The most prominent peak in the high-frequency region; indicative of the phenolic hydroxyl group.[2][4] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms the presence of hydrogen atoms on the aromatic ring.[9][10] |

| Overtone/Combination Bands | 2000 - 1665 | Weak | Pattern is characteristic of the ring's substitution.[4][9] |

| Aromatic C=C Ring Stretches | 1600 - 1400 | Medium to Strong | Typically appears as a set of multiple sharp peaks.[10][11][12] |

| C-O Stretch | 1320 - 1140 | Strong | Key indicator for a phenolic C-O bond, distinguishing it from an alcoholic C-O.[2][16] |

| C-F Stretches | 1300 - 1100 | Strong | The presence of two fluorine atoms may result in multiple strong bands. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Position is highly diagnostic of the 1,2,3,4-tetrasubstitution pattern.[9][19] |

| C-Cl Stretch | 850 - 550 | Medium to Strong | Found at a lower frequency due to the mass of the chlorine atom.[15][17] |

Experimental Protocol: Acquiring a Self-Validating Spectrum

The integrity of an IR spectrum is contingent upon a meticulous experimental technique. This protocol is designed to be self-validating, minimizing artifacts and ensuring data reproducibility.

Safety First: this compound is classified as a toxic substance.[20] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

Methodology: Potassium Bromide (KBr) Pellet Technique

This solid-phase method is ideal for obtaining a high-quality spectrum of a solid sample, avoiding solvent interference.

-

Preparation of Materials:

-

Rationale: Moisture is the primary interferent, causing broad O-H absorptions that can obscure the analyte's spectrum.

-

Action: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to drive off adsorbed water. Separately, dry a small agate mortar and pestle. Allow all items to cool to room temperature in a desiccator.

-

-

Sample Grinding:

-

Rationale: A homogenous mixture and small particle size are critical to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.

-

Action: Place approximately 100-150 mg of the dried KBr into the agate mortar. Add 1-2 mg of the this compound sample (a sample-to-KBr ratio of ~1:100 is optimal). Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

-

-

Pellet Pressing:

-

Rationale: Applying high pressure fuses the KBr powder into a transparent or translucent disc, allowing the IR beam to pass through.

-

Action: Transfer a portion of the powder mixture into the collar of a KBr pellet press. Distribute the powder evenly. Place the anvil in the collar and assemble the press. Connect the press to a vacuum line to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure (typically 7-10 tons) for approximately 2 minutes.

-

-

Pellet Release and Inspection:

-

Rationale: A good pellet is essential for a high-quality spectrum.

-

Action: Carefully release the pressure and disassemble the press. Gently remove the KBr pellet. A high-quality pellet will be thin and transparent or translucent.

-

-

FTIR Spectrometer Setup:

-

Rationale: A background spectrum of the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench is necessary to produce a clean transmittance or absorbance spectrum of only the sample.

-

Action: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

-

Sample Spectrum Acquisition:

-

Rationale: This is the final data collection step.

-

Action: Place the KBr pellet into the sample holder in the spectrometer's sample compartment. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Rationale: Minor corrections may be needed to present the final data clearly.

-

Action: Perform a baseline correction if necessary. Use the software's peak-picking tool to label the wavenumbers of all significant absorption bands for analysis and comparison with the predicted values.

-

Visualization: IR Spectrum Analysis Workflow

The following diagram illustrates the logical flow of the entire process, from initial preparation to final structural confirmation.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Conclusion: A Definitive Vibrational Signature

The infrared spectrum of this compound provides a definitive and information-rich signature for its structural verification. The combination of a broad O-H stretch, characteristic aromatic C-H and C=C absorptions, and a highly complex fingerprint region containing strong, distinct C-O, C-F, and C-Cl stretching bands allows for unambiguous identification. By following the rigorous protocol outlined, researchers and drug development professionals can generate high-fidelity, self-validating data, ensuring confidence in the identity and quality of this critical chemical intermediate. This analytical rigor is the bedrock upon which successful research and development are built.

References

-

University of California, Los Angeles, Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of California, Los Angeles, Chemistry Department. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Ingold, K. U. (1960). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(7), 1092-1098. Retrieved from [Link]

-

Ingold, K. U., & Taylor, D. R. (1961). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL BAND IN ORTHO-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 39(3), 471-480. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Química Orgánica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773712, 3-Chloro-2-fluorophenol. Retrieved from [Link]

-

Borst, D. R., et al. (2018). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 20(33), 21629-21637. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

Chalmers, J. M. (2004). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Phenol, 3-chloro-2,4-difluoro- | 2268-00-0 [chemicalbook.com]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. IR Spectrum: Aromatics [quimicaorganica.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. 错误页 [amp.chemicalbook.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 3-Chloro-2,4-difluorophenol for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Analysis, and Application of a Key Synthetic Building Block.

Introduction: The Strategic Importance of 3-Chloro-2,4-difluorophenol in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated synthons is a cornerstone of rational drug design. Among these, this compound (CAS No. 2268-00-0) has emerged as a pivotal intermediate, particularly in the synthesis of novel therapeutics targeting complex disease pathways. Its unique trifunctionalized aromatic scaffold, featuring chlorine and fluorine substituents, offers medicinal chemists a versatile platform to modulate pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a reactive handle for further molecular elaboration.